N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound. Its intricate structure suggests potential bioactivity and diverse applications across scientific domains.
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Similar compounds have shown to affect pathways related to cell cycle progression and apoptosis . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and cell death.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects on a molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Cellular Effects
N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . It has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It causes mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions. Starting with benzo[d][1,3]dioxole, various intermediates are formed through selective functional group transformations. Key steps include sulfonamide formation, acylation, and coupling reactions.
Industrial Production Methods: Industrial synthesis involves optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification are employed for large-scale production. Catalysts and reagents are chosen to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Selective oxidation of functional groups can introduce new reactive sites.
Reduction: Reduction reactions can modify specific functional groups without altering the core structure.
Substitution: Various substitution reactions (nucleophilic/electrophilic) are feasible due to the presence of multiple reactive sites.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products:
Scientific Research Applications
Chemistry: In chemical research, this compound is used as a building block for more complex molecules. Its diverse functional groups facilitate varied synthetic pathways.
Biology: In biological studies, it serves as a probe for investigating cellular processes due to its potential bioactivity. It interacts with specific proteins and enzymes, aiding in the study of biochemical pathways.
Medicine: Its bioactive properties make it a candidate for drug development. It is tested for efficacy against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound's unique properties are leveraged for material science, such as developing advanced polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds:
N-phenylacetamide derivatives
Pyrrolidinone-based compounds
Benzo[d][1,3]dioxole-containing molecules
Uniqueness: N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of functional groups
There you have it! This deep dive into the compound highlights its intricate chemistry and broad-ranging utility. Anything specific you need more detail on?
Properties
IUPAC Name |
N-[4-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13(24)22-15-2-5-17(6-3-15)30(26,27)21-10-14-8-20(25)23(11-14)16-4-7-18-19(9-16)29-12-28-18/h2-7,9,14,21H,8,10-12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVTUMGBYFIEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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